Product packaging for ADB-PINACA(Cat. No.:CAS No. 1633766-73-0)

ADB-PINACA

Cat. No.: B605181
CAS No.: 1633766-73-0
M. Wt: 344.5 g/mol
InChI Key: FWTARAXQGJRQKN-UHFFFAOYSA-N

Description

ADB-PINACA (CAS Number: 1633766-73-0) is a synthetic cannabinoid receptor agonist belonging to the indazole-carboxamide chemical class. It is a potent agonist of the CB1 and CB2 receptors, with documented EC50 values of 0.52 nM and 0.88 nM, respectively, making it significantly more potent than Δ9-THC. This compound is provided as a high-purity reference standard for forensic and clinical research applications, including use in method development and quality control for analytical techniques such as HPLC, MS, and NMR, in accordance with regulatory guidelines. This compound has been identified as an ingredient in some synthetic cannabis products and has been linked to serious public health concerns, including numerous hospitalizations and fatalities. Its pharmacological profile is characterized by potent cannabimimetic effects. Research into its metabolism is critical for toxicological screening; studies using human hepatocytes have identified major metabolic pathways including pentyl hydroxylation, subsequent oxidation to ketone formations, and glucuronidation. This product is intended for forensic analysis and clinical research to identify exposure and understand its toxicological impact. It is strictly for professional research use in a controlled laboratory setting and is absolutely not intended for human consumption. This product is offered with comprehensive analytical data to ensure its identity and purity. As a distributor of certified reference materials, we provide this substance solely for lawful research and educational purposes. Researchers are responsible for ensuring compliance with all local, state, federal, and international laws regarding the handling and use of controlled substances. This compound is a Schedule I controlled substance in the United States and is similarly controlled in other jurisdictions, including China and Singapore.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1633766-73-0

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindazole-3-carboxamide

InChI

InChI=1S/C19H28N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h7-8,10-11,16H,5-6,9,12H2,1-4H3,(H2,20,24)(H,21,25)

InChI Key

FWTARAXQGJRQKN-UHFFFAOYSA-N

SMILES

O=C(C1=NN(CCCCC)C2=C1C=CC=C2)NC(C(C)(C)C)C(N)=O

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADB-PINACA;  UNII-U1Q4F41C9U

Origin of Product

United States

Synthetic Methodologies for Adb Pinaca and Analogues

Chemical Synthesis Pathways for ADB-PINACA Reference Standards

The synthesis of this compound, or N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, as a reference standard generally follows established procedures for indazole-3-carboxamide type synthetic cannabinoids. The core structure consists of an indazole ring, a pentyl tail, and an amide-linked tert-leucine moiety.

A common synthetic route for indazole carboxamides involves a multi-step process:

Esterification of the Indazole Core : The synthesis typically begins with an indazole-3-carboxylic acid core. This core is first esterified, for example, by refluxing in methanol (B129727) with a strong acid catalyst like sulfuric acid, to produce a methyl indazole-3-carboxylate. unodc.org

N-Alkylation : The nitrogen at the 1-position of the indazole ring is then alkylated to attach the pentyl "tail." This is often achieved by reacting the methyl indazole-3-carboxylate with a pentyl halide (e.g., 1-bromopentane) in the presence of a base such as potassium tert-butoxide in a suitable solvent like tetrahydrofuran. unodc.org

Hydrolysis : The resulting N-alkylated ester is then hydrolyzed back to a carboxylic acid using a base like sodium hydroxide (B78521) in methanol. unodc.org

Amide Coupling : The final step is the coupling of the N-alkylated indazole-3-carboxylic acid with the appropriate amine head group, in this case, (S)-tert-leucinamide. This amide bond formation is typically facilitated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). frontiersin.org

This general pathway can be adapted to produce this compound and its fluorinated analogue, 5F-ADB-PINACA, by using 1-fluoro-5-bromopentane in the alkylation step. unodc.org The pure compounds are typically fine crystalline powders, white to yellowish or brownish in color, and are highly soluble in non-polar or medium-polarity organic solvents like methanol, ethanol, and acetonitrile (B52724). unodc.org

Strategies for Proactive Synthesis of this compound Analogues for Research

The rapid evolution of SCRAs on the illicit market, where clandestine chemists make minor structural modifications to evade legislation, necessitates a proactive approach to synthesis. ucsf.eduresearchgate.net Research and forensic laboratories synthesize anticipated or newly detected analogues to develop analytical reference materials for their identification in seized samples and biological matrices. frontiersin.orgnih.gov

Strategies for the proactive synthesis of this compound analogues involve systematically modifying its three main structural components: the indazole core, the N-alkyl tail, and the amide-linked head group.

Tail Group Modification : A primary target for modification is the N-1 pentyl chain. Analogues such as ADB-BUTINACA (butyl tail), ADB-HEXINACA (hexyl tail), and ADB-4en-PINACA (pent-4-enyl tail) have been synthesized and studied. dundee.ac.ukresearchgate.netnih.gov The synthesis follows the general pathway described for this compound, simply substituting the appropriate alkyl halide in the N-alkylation step. frontiersin.org For instance, the synthesis of ADB-HEXINACA and its analogues was part of a proactive characterization campaign to understand the structure-activity relationships of this emerging class. nih.gov

Head Group Modification : The tert-leucinamide head group can also be replaced. For example, replacing it with a methyl valinate group would produce compounds like MDMB-PINACA.

Core Modification : The indazole core can be substituted or replaced. For instance, replacing the indazole with an indole (B1671886) core creates a different family of SCRAs. frontiersin.org Additionally, substitutions on the indazole ring, such as adding a bromine atom, have been observed, leading to precursors like ADB-5Br-INACA. caymanchem.com

These proactive synthesis programs have proven effective, facilitating the identification of novel SCRAs like AB-4CN-BUTICA and MMB-4CN-BUTINACA in toxicological casework before they become widespread. frontiersin.org Furthermore, the synthesis of expected metabolites of known compounds, such as hydroxylated or carboxylated versions of this compound, is crucial for confirming intake, as metabolites are often the primary species detected in urine. researchgate.netnih.govresearchgate.netnih.gov For example, major metabolic reactions for this compound include pentyl hydroxylation and subsequent oxidation to a ketone. researchgate.netnih.gov Synthesized reference standards of these metabolites, such as 5-hydroxypentyl and pentanoic acid derivatives, are essential for forensic analysis. nih.govnih.gov

Table 1: Examples of Proactively Synthesized this compound Analogues

Compound NameStructural Modification from this compoundReference
ADB-BUTINACAN-1 pentyl tail replaced with a butyl tail researchgate.net
ADB-HEXINACAN-1 pentyl tail replaced with a hexyl tail nih.gov
ADB-4en-PINACAN-1 pentyl tail replaced with a pent-4-enyl tail dundee.ac.uk
5F-ADB-PINACATerminal fluorine atom on the N-1 pentyl tail researchgate.net

Stereoselective Synthesis and Chiral Separation of Enantiomers

Stereoselective Synthesis: Enantiospecific synthesis is employed to produce pure enantiomers for pharmacological studies and as analytical standards. nih.gov This typically involves using an enantiomerically pure starting material. For this compound and its analogues, the synthesis would start with the desired enantiomer of the amino acid, for example, (S)-tert-leucinamide, which is then coupled with the N-alkylated indazole-3-carboxylic acid in the final step. nih.gov This ensures the resulting product has the desired stereochemistry.

Chiral Separation: When a racemic mixture (containing both enantiomers) is synthesized or present in a seized sample, chiral chromatography is used to separate the enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method. nih.govfrontiersin.org

The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. nih.gov One enantiomer will have a stronger three-point interaction with the CSP, causing it to be retained longer on the column, while the other enantiomer, with a weaker two-point interaction, elutes earlier. nih.gov Polysaccharide-based CSPs, such as those coated with amylose (B160209) or cellulose (B213188) derivatives, have proven effective for separating the enantiomers of synthetic cannabinoids. nih.govfrontiersin.org For instance, a Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] column has shown great selectivity for SCRAs with a terminal methyl ester, while a Lux® i-Cellulose-5 column is effective for those with a terminal amide. nih.govfrontiersin.org Optimized isocratic separation methods can achieve high resolution values (Rs ≥ 1.99), indicating excellent separation of the enantiomers. nih.govfrontiersin.org Analysis of seized materials has confirmed that the (S)-enantiomer is overwhelmingly predominant in illicit products, often comprising 94-99% of the total amount. nih.govfrontiersin.org

Table 2: Chiral Separation Data for Related Synthetic Cannabinoids

CompoundChiral Stationary Phase (CSP)Observed Predominant Enantiomer in Seized SamplesReference
5F-MDMB-PINACALux® Amylose-1(S)-enantiomer (93.6–99.3%) nih.govfrontiersin.org
AMB-FUBINACALux® Amylose-1(S)-enantiomer nih.govfrontiersin.org
AB-CHMINACALux® i-Cellulose-5(S)-enantiomer nih.govfrontiersin.org
AB-FUBINACALux® i-Cellulose-5(S)-enantiomer nih.govfrontiersin.org

Mentioned Compounds

AbbreviationFull Chemical Name
AB-4CN-BUTICAN-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-cyanobutyl)-1H-indole-3-carboxamide
AB-CHMINACAN-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
AB-FUBINACAN-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
ADB-4en-PINACAN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide
ADB-5Br-INACAN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1H-indazole-3-carboxamide
ADB-BUTINACAN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide
ADB-HEXINACAN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide
This compoundN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
AMB-FUBINACAMethyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)-L-valinate
5F-ADB-PINACA (5F-MDMB-PINACA)Methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
MDMB-PINACAMethyl 2-(1-pentyl-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
MMB-4CN-BUTINACAMethyl 2-(1-(4-cyanobutyl)-1H-indazole-3-carboxamido)-3-methylbutanoate

Molecular Pharmacology of Adb Pinaca

In Vitro Cannabinoid Receptor Binding Affinity Studies

Binding affinity assays are fundamental in determining the strength of the interaction between a ligand, such as ADB-PINACA, and its receptor. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

This compound demonstrates a high binding affinity for the human CB1 receptor. Research has consistently shown that this compound binds to CB1R with Ki values in the low nanomolar to sub-nanomolar range. This potent binding affinity is a key factor in its pharmacological activity.

Similar to its interaction with CB1R, this compound also exhibits a strong binding affinity for the human CB2 receptor. Studies have reported Ki values for CB2R that are also in the low nanomolar range, indicating that this compound is a non-selective agonist for both cannabinoid receptors.

CompoundReceptorKi (nM)
This compoundHuman CB1R0.52
This compoundHuman CB2R0.88

In Vitro Receptor Activation and Functional Efficacy Assays

Beyond binding affinity, functional efficacy assays are employed to determine the ability of a ligand to activate the receptor and elicit a cellular response. These assays measure various downstream signaling events following receptor activation.

As a G-protein coupled receptor (GPCR) agonist, this compound initiates intracellular signaling cascades by activating G-proteins. The potency and efficacy of this activation are often measured using assays such as [³⁵S]GTPγS binding or BRET/FRET-based G-protein engagement assays. This compound has been shown to be a potent and full agonist at the CB1 receptor, meaning it can induce a maximal G-protein activation response. Studies have reported EC50 values for G-protein activation in the low nanomolar range, confirming its high potency. For instance, in a fluorometric assay of membrane potential, which is indicative of G-protein-mediated ion channel modulation, this compound demonstrated high potency at both CB1 and CB2 receptors wikipedia.org.

Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. Assays measuring the inhibition of forskolin-stimulated cAMP production are commonly used to assess this aspect of functional efficacy. This compound has been demonstrated to be a potent inhibitor of adenylyl cyclase, with EC50 values in the nanomolar range. This activity is a direct consequence of its agonism at the Gαi/o-coupled CB1 receptor.

β-arrestin recruitment is another important signaling pathway activated by GPCRs, which can lead to receptor desensitization, internalization, and activation of G-protein-independent signaling pathways. The recruitment of β-arrestin 2 (βarr2) is a key measure of this pathway. Research indicates that this compound is a potent and highly efficacious agonist in recruiting β-arrestin 2 to the CB1 receptor. Some studies have shown that certain synthetic cannabinoids, particularly those with an ADB head group, tend to produce high maximal efficacy (Emax) values in β-arrestin 2 recruitment assays nih.gov. This suggests that this compound may have a tendency to cause pronounced receptor desensitization.

Assay TypeReceptorEC50 (nM)Emax (%)
Membrane PotentialHuman CB1R0.52Not Reported
Membrane PotentialHuman CB2R0.88Not Reported

Structure-Activity Relationship (SAR) Studies for this compound and Derivatives

The pharmacological profile of synthetic cannabinoid receptor agonists (SCRAs) like this compound is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial in elucidating how different structural components of these molecules contribute to their interaction with cannabinoid receptors, primarily the CB1 and CB2 receptors. For this compound and its derivatives, SAR studies have concentrated on three main areas: the head group, the tail group, and the indazole core.

Influence of Head Group Modifications on Receptor Interactions

The "head group" of this compound refers to the l-tert-leucinamide moiety. This part of the molecule plays a significant role in how it binds to and activates cannabinoid receptors. Research has shown that even subtle changes to this amino acid-derived group can lead to substantial differences in potency and efficacy.

One of the key comparisons in SAR studies is between indazoles and indoles containing an l-tert-leucinamide group, like in this compound, and those with an l-valinamide substituent, as seen in its analogue AB-PINACA. The defining difference between these two head groups is an additional methyl group in the tert-leucine structure. This seemingly minor addition has been shown to confer a significant increase in potency at CB1 receptors. For instance, in one study, the presence of the l-tert-leucinamide group in an indole-based SCRA resulted in a 17-fold increase in potency at CB1 receptors compared to its l-valinamide counterpart. A similar, though more moderate, enhancement in potency was observed at CB2 receptors. drugz.fr This suggests that the bulkier tert-butyl group of the l-tert-leucinamide moiety may form more favorable interactions within the binding pocket of the cannabinoid receptors.

Further research has established a clear hierarchy of affinities and potencies based on the amino acid side-chain for a given molecular core: tert-leucinamide derivatives (like this compound) are generally more potent than valinamide (B3267577) derivatives, which in turn are significantly more potent than phenylalaninamide derivatives. rsc.org This underscores the critical role of the head group's structure in determining the pharmacological activity of these synthetic cannabinoids.

CompoundHead GroupCore StructureCB1 Receptor Potency (EC50, nM)Reference
This compound l-tert-leucinamideIndazole1.2 drugz.fr
AB-PINACA l-valinamideIndazole1.2 drugz.fr
ADBICA l-tert-leucinamideIndole (B1671886)0.69 drugz.fr
AB-PICA l-valinamideIndole12 drugz.fr

Impact of Tail Group Variations on Pharmacological Activity

The "tail group" in this compound is the N-pentyl chain attached to the indazole ring. This lipophilic chain is known to interact with a hydrophobic pocket within the cannabinoid receptors. Variations in the length and structure of this tail group can significantly modulate the compound's affinity and efficacy.

For instance, comparing this compound with its 4-pentenyl tail analogue, ADB-4en-PINACA, reveals that the introduction of a double bond in the tail can influence the compound's effects. Studies have shown that the 4-pentenyl tail can induce more potent effects than a saturated alkyl chain. nih.gov

Another common modification to the tail group is fluorination. The addition of a fluorine atom to the terminal carbon of the pentyl chain, creating 5F-ADB-PINACA, has been shown to increase potency at the CB1 receptor. nih.gov This enhancement is a common trend observed across various SCRA families, where terminal fluorination of the tail moiety can increase in vitro potency by approximately two to five times. nih.gov 5F-ADB-PINACA has been identified as one of the most potent SCRA designer drugs reported to date. drugz.fr

CompoundTail GroupCB1 Receptor Potency (EC50, nM)Reference
This compound n-pentyl1.2 drugz.fr
ADB-4en-PINACA 4-pentenyl3.43 nih.gov
5F-ADB-PINACA 5-fluoropentyl0.24 nih.gov

Modulation of Activity by Indazole Core Substitutions

The indazole core is the central heterocyclic scaffold of this compound. The nature of this core and any substitutions on it are critical determinants of the compound's pharmacological properties. One of the most significant comparisons is between the indazole core of this compound and the indole core of its analogue, ADBICA. For a given amino acid side-chain, indazole-based SCRAs generally exhibit higher affinities and potencies than their indole-based counterparts. drugz.frrsc.org

Halogenation of the indazole core itself is another structural modification that has been explored. The introduction of a halogen, such as fluorine or bromine, at the 5-position of the indazole ring can modulate CB1 receptor activity. Studies on various SCRAs have shown that analogs with a fluorine atom at the 5-position of the indazole core tend to have the lowest EC50 values, indicating higher potency. nih.gov However, the effect of halogenation can be complex and may depend on the specific assay used. For instance, in one study, the fluorinated analog of a related compound was found to be more potent than the brominated analog in a β-arrestin 2 recruitment assay, while both were less potent than the non-halogenated version. nih.gov

CompoundCore StructureHead GroupTail GroupCB1 Receptor Potency (EC50, nM)Reference
This compound Indazolel-tert-leucinamiden-pentyl1.2 drugz.fr
ADBICA Indolel-tert-leucinamiden-pentyl0.69 drugz.fr
AB-PINACA Indazolel-valinamiden-pentyl1.2 drugz.fr
AB-PICA Indolel-valinamiden-pentyl12 drugz.fr

Table of Compound Names

AbbreviationFull Chemical Name
This compound N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
AB-PINACA N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
5F-ADB-PINACA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
ADB-4en-PINACA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide
ADBICA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide
AB-PICA N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide
MDMB-4en-PINACA methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate
JWH-018 naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone
ADB-FUBINACA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
MDMB-FUBINACA methyl (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
MDMB-CHMCZCA methyl 2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate
Cumyl-PEGACLONE 5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one
ADB-BUTINACA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide
APP-BUTINACA N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-butyl-1H-indazole-3-carboxamide
ADB-P7AICA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
CP 55,940 (-)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol
Δ9-THC Δ9-tetrahydrocannabinol
AB-FUBINACA N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
5F-AB-PINACA N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
5F-ADBICA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide
MAM-2201 (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone
MDMB-INACA methyl (S)-2-(1-butyl-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
MDMB-5′Me-INACA methyl (S)-2-((1-(5-methylhexyl)-1H-indazole-3-carbonyl)amino)-3,3-dimethylbutanoate
ADB-5′Br-BUTINACA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-bromobutyl)-1H-indazole-3-carboxamide
ADB-5′F-BUTINACA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluorobutyl)-1H-indazole-3-carboxamide
ADB-HEXINACA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide
AMB-FUBINACA methyl (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate
4OH-AB-PINACA N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide
5OH-AB-PINACA N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide
STS-135 N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide
PTZ Pentylenetetrazol
1-ABT 1-aminobenzotriazole
5F-MDMB-PINACA-M7 (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid
M2 N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide

Metabolic Pathways of Adb Pinaca

In Vitro Metabolite Identification Using Human Hepatocytes (HHeps)

Studies utilizing pooled cryopreserved human hepatocytes have been instrumental in elucidating the metabolic fate of ADB-PINACA. researchgate.netresearchgate.netnih.gov Incubation of this compound with HHeps allows for the identification of a range of metabolites produced through both Phase I and Phase II metabolic transformations. researchgate.netnih.gov One study identified 19 major this compound metabolites after a 3-hour incubation with human hepatocytes. researchgate.netnih.gov

Phase I Metabolic Transformations

Phase I metabolism of this compound primarily involves oxidation reactions, which introduce or expose functional groups on the parent compound. researchgate.net These transformations are crucial in increasing the polarity of this compound, facilitating its excretion.

Hydroxylation is a major Phase I metabolic pathway for this compound. springermedizin.deresearchgate.netnih.govnih.gov This reaction involves the addition of a hydroxyl group (-OH) to the this compound molecule. Studies have shown that hydroxylation can occur at various positions on the molecule, including the pentyl chain and potentially the indazole core. researchgate.netnih.govnih.gov Mono-hydroxylation on the pentyl tail is a significant metabolic event. researchgate.netnih.gov

Oxidative pathways are prominent in the metabolism of this compound. researchgate.netnih.govnih.govresearchgate.netnih.gov Following hydroxylation, further oxidation can lead to the formation of ketones. researchgate.netnih.govnih.gov Ketone formation, particularly on the pentyl chain, has been identified as a major metabolic reaction for this compound in human hepatocyte incubations. researchgate.netnih.govnih.govnih.gov For instance, this compound keto-pentyl is a metabolite formed through hydroxylation followed by oxidation.

Amide hydrolysis is another important Phase I metabolic pathway observed for synthetic cannabinoids, including those structurally related to this compound. springermedizin.denih.govresearchgate.netdiva-portal.orgnih.govnih.gov This reaction involves the cleavage of the amide bond in the this compound structure, resulting in the formation of an amide hydrolysis product. While hydroxylation is often the major metabolic pathway for ADB 4-pentenyl SCRAs, terminal amide hydrolysis is also a prevalent biotransformation. springermedizin.de

Phase II Metabolic Transformations

Phase II metabolism involves the conjugation of Phase I metabolites or the parent compound with endogenous molecules, further increasing their water solubility and promoting excretion. nih.govd-nb.info

Summary of Key Metabolic Transformations of this compound in Human Hepatocytes

Metabolic PathwayType of TransformationKey Products Identified (Examples)
HydroxylationPhase IHydroxypentyl this compound
Oxidation (Ketone Formation)Phase IKeto-pentyl this compound
Amide HydrolysisPhase IThis compound carboxylic acid
GlucuronidationPhase IIGlucuronidated metabolites

Note: This table summarizes key findings from in vitro human hepatocyte studies on this compound metabolism.

Major this compound Metabolites Identified in Human Hepatocytes

Metabolite ClassMetabolic Reaction(s) Involved
Hydroxypentyl metabolitesHydroxylation on the pentyl chain
Ketopentyl metabolitesHydroxylation followed by oxidation
Amide hydrolysis productCleavage of the amide bond
Glucuronidated metabolitesConjugation with glucuronic acid
Dihydrodiol metabolites (on tail)Oxidation/hydration on the pentyl chain

Note: Based on in vitro human hepatocyte incubation studies. researchgate.netnih.govnih.gov

In Vitro Metabolite Identification Using Human Liver Microsomes (HLMs)

In vitro studies utilizing human liver microsomes (HLMs) and human hepatocytes (HHeps) are valuable tools for identifying the metabolites of synthetic cannabinoids. These models provide insights into the initial metabolic transformations.

Studies incubating this compound with pooled cryopreserved human hepatocytes have identified numerous metabolites. One study identified 19 major this compound metabolites after a 3-hour incubation. nih.govresearchgate.net Major metabolic reactions observed included pentyl hydroxylation, hydroxylation followed by oxidation (resulting in ketone formation), and glucuronidation. nih.govresearchgate.netwikipedia.org

While HLMs are commonly used due to their availability and ease of use, human hepatocyte models are considered to better predict in vivo metabolites and their relative abundance as they contain a wider range of metabolic enzymes and cofactors, including those involved in phase II metabolism. d-nb.info

Comparative Metabolism of this compound and Structurally Related SCRAs

Comparing the metabolic pathways of this compound with structurally related synthetic cannabinoid receptor agonists (SCRAs) helps to understand how minor structural variations can influence biotransformation.

Metabolic Divergence from Fluorinated Analogues (e.g., 5F-ADB-PINACA)

This compound and its 5-fluoropentyl analogue, 5F-ADB-PINACA, differ by the substitution of a single fluorine atom. nih.govresearchgate.net Despite this seemingly minor difference, their metabolic profiles show both shared pathways and significant divergences.

In human hepatocyte incubations, 19 major metabolites were identified for this compound, while 5F-ADB-PINACA yielded 12 major metabolites. nih.govresearchgate.net Major metabolic reactions for this compound included pentyl hydroxylation, hydroxylation followed by oxidation (ketone formation), and glucuronidation. nih.govresearchgate.netwikipedia.org In contrast, the major metabolic reactions for 5F-ADB-PINACA involved oxidative defluorination followed by carboxylation. nih.govresearchgate.netwikipedia.org

While both compounds undergo hydroxylation, the presence of the fluorine atom in 5F-ADB-PINACA directs metabolism towards oxidative defluorination and subsequent carboxylation, a pathway not observed as a major route for this compound. nih.govresearchgate.netwikipedia.org This metabolic divergence is important for distinguishing intake of the two compounds in forensic and clinical settings, often requiring the monitoring of unique product ions and optimized chromatographic conditions due to the presence of positional isomers among primary metabolites. nih.govresearchgate.net

Metabolic PathwayThis compound5F-ADB-PINACA
Pentyl HydroxylationMajorObserved
Hydroxylation followed by OxidationMajorObserved
GlucuronidationMajorObserved
Oxidative DefluorinationMinorMajor
Carboxylation (following defluorination)MinorMajor
Number of Major Metabolites Identified1912

Shared and Unique Metabolites with ADB-BUTINACA and ADB-4en-PINACA

This compound, ADB-BUTINACA, and ADB-4en-PINACA are all tert-leucinamide SCRAs with variations in the N-alkyl chain. This compound has a pentyl chain, ADB-BUTINACA has a butyl chain, and ADB-4en-PINACA has a pent-4-en-1-yl chain. wikipedia.orgwikipedia.orgwikipedia.orgaklagare.se

Studies comparing the metabolism of ADB-BUTINACA and ADB-4en-PINACA in human hepatocytes have identified 21 and 11 metabolites, respectively. nih.govmmu.ac.ukresearchgate.netresearchgate.net Common metabolic pathways among these compounds and this compound include hydroxylation on the alkyl tail, hydroxylation on the indazole core, and dihydrodiol formation on the indazole core. nih.govmmu.ac.ukresearchgate.netresearchgate.netnih.gov Terminal amide hydrolysis is also a significant metabolic route for these compounds. nih.govnih.govnih.gov

Specific metabolites and their abundance can differ. For ADB-BUTINACA, mono-hydroxylation on the n-butyl tail and mono-hydroxylation on the indazole ring were recommended biomarkers in blood, while dihydrodiol formation on the indazole core and these hydroxylated metabolites were suitable in urine. nih.govmmu.ac.ukresearchgate.net For ADB-4en-PINACA, dihydrodiol formed in the tail moiety and hydroxylation on the linked/head group were the most abundant metabolites in vitro and suggested as urinary biomarkers. nih.govmmu.ac.ukresearchgate.netresearchgate.netresearchgate.net this compound's major metabolites include pentyl-hydroxylated forms, ketopentyl metabolites, and glucuronides. nih.govresearchgate.netwikipedia.org The presence of the terminal double bond in ADB-4en-PINACA introduces the possibility of epoxidation and subsequent dihydrodiol formation on the tail, which is a key metabolic pathway for this analogue. nih.govmmu.ac.ukresearchgate.netresearchgate.netnih.govresearchgate.net

Metabolic PathwayThis compoundADB-BUTINACAADB-4en-PINACA
Hydroxylation (Alkyl Chain)MajorMajorMajor
Hydroxylation (Indazole Core)ObservedMajorObserved
Dihydrodiol Formation (Indazole Core)ObservedMajorObserved
Dihydrodiol Formation (Alkyl Chain)MinorMinorMajor
Carbonyl FormationMajorObservedObserved
GlucuronidationMajorObservedObserved
Terminal Amide HydrolysisObservedObservedObserved
Number of Metabolites Identified19 nih.govresearchgate.net21 nih.govmmu.ac.ukresearchgate.netresearchgate.net11 nih.govmmu.ac.ukresearchgate.netresearchgate.netresearchgate.net

Metabolic Differences with ADB-HEXINACA

ADB-HEXINACA is a longer chain homologue of this compound, featuring a hexyl chain instead of a pentyl chain. wikipedia.org While specific detailed comparative metabolic studies in vitro focusing solely on this compound and ADB-HEXINACA are limited in the provided search results, general principles of SC metabolism and findings from related compounds can provide insight.

Metabolism of SCRAs with alkyl chains typically involves hydroxylation at various positions along the chain. As the alkyl chain length increases, the number of possible hydroxylation sites also increases, potentially leading to a greater diversity of hydroxylated metabolites. Additionally, further oxidation of these hydroxylated metabolites to ketones or carboxylic acids can occur.

A study that detected ADB-HEXINACA in prison samples noted it is a longer chain homologue of ADB-BUTINACA and this compound, suggesting similar core metabolic transformations are likely, such as hydroxylation and subsequent oxidation. wikipedia.orgnih.govmmu.ac.uk However, the specific positions and relative abundance of these metabolites may differ due to the longer hexyl chain in ADB-HEXINACA compared to the pentyl chain in this compound. While direct comparative data on the in vitro metabolism of this compound and ADB-HEXINACA were not extensively detailed in the search results, it is reasonable to infer that ADB-HEXINACA would undergo similar phase I metabolic reactions on its hexyl chain and indazole core, potentially yielding a larger number of hydroxylated and oxidized metabolites due to the increased chain length.

CompoundAlkyl ChainExpected Primary Metabolic Sites (Alkyl Chain)
This compoundPentylVarious positions on the pentyl chain
ADB-HEXINACAHexylVarious positions on the hexyl chain

Analytical Chemistry Methodologies for Adb Pinaca and Its Metabolites

Chromatographic Separation Techniques

Chromatography is pivotal for isolating ADB-PINACA and its metabolites from complex biological and seized material matrices prior to their detection. The choice between liquid and gas chromatography depends on the analyte's properties and the specific requirements of the analysis.

Liquid Chromatography (LC) Applications for Separation

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of this compound and its metabolites. Its applicability to a wide range of compound polarities without the need for derivatization makes it highly suitable for these analytes.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are commonly employed. A typical setup involves a reversed-phase column, such as a C18 or phenyl-hexyl column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous component (often with a formic acid additive to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate the parent compound from its more polar metabolites.

ParameterTypical Conditions
Column Thermo Accucore Phenyl Hexyl (100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 1% B, increase to 99% B over 17.5 minutes
Flow Rate 0.5 mL/min
Injection Volume 1-15 µL

Gas Chromatography (GC) Methodologies

Gas chromatography, typically coupled with mass spectrometry (GC-MS), is another established technique for the analysis of synthetic cannabinoids like this compound. swgdrug.org This method offers high chromatographic resolution. For GC analysis, analytes must be volatile and thermally stable. While this compound can be analyzed directly, derivatization may sometimes be employed to improve its chromatographic behavior, although this is not always necessary. bohrium.com

The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.

ParameterTypical Conditions
Column HP Ultra 1 (12m x 0.200mm x 0.33µm)
Carrier Gas Helium
Inlet Temperature 250-275°C
Oven Program Initial temp 250°C, hold 1 min, ramp 5°C/min to 275°C, hold 24 min
Injection Mode Split (e.g., 100:1) or Splitless

Chiral Chromatography for Enantiomer Resolution

This compound possesses a chiral center, meaning it can exist as two enantiomers (mirror-image isomers). These enantiomers can exhibit different biological activities. Therefore, the ability to separate and identify individual enantiomers is crucial for a comprehensive toxicological assessment. Chiral chromatography is the primary technique used for this purpose. nih.gov

This specialized form of chromatography uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have proven effective for the chiral resolution of various synthetic cannabinoids. nih.govchromatographytoday.com Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) as well as ultra-high performance supercritical fluid chromatography (UHPSFC) can be utilized for these separations. chromatographytoday.comub.ac.id The choice of mobile phase and column chemistry is critical for achieving optimal resolution of the enantiomers.

Chiral Stationary Phase Type Examples of Commercial Columns Applicability
Amylose-basedLux® Amylose-1, Trefoil AMY1Effective for SCRAs with terminal methyl ester moieties nih.govchromatographytoday.com
Cellulose-basedLux® i-Cellulose-5, Trefoil CEL1 & CEL2Suitable for SCRAs with terminal amide moieties nih.govchromatographytoday.com

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry is the definitive detection technique for this compound and its metabolites, providing high sensitivity and structural information. When coupled with a chromatographic separation method, it allows for the confident identification and quantification of these compounds in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is instrumental in the analysis of novel psychoactive substances like this compound. Instruments such as quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) of ions with very high precision. nih.gov This accuracy allows for the determination of the elemental composition of the parent drug and its metabolites, which is a significant advantage when dealing with unknown compounds. nih.gov

The high resolving power of HRMS also helps to distinguish between isobaric interferences, which are compounds that have the same nominal mass but different elemental compositions. The identification of 19 major metabolites of this compound was facilitated by the use of liquid chromatography-high-resolution mass spectrometry. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation and confirmation of this compound and its metabolites. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used as a "fingerprint" for identification.

The fragmentation of this compound typically involves the cleavage of the amide bond and losses from the pentyl side chain. For instance, common product ions are observed that correspond to the indazole core and the adamantyl group. The study of these fragmentation pathways is crucial for identifying the metabolites, as the core structure often remains intact while modifications occur on the side chain or adamantyl ring.

Below is a table summarizing the precursor and characteristic product ions for this compound and some of its metabolites, which are essential for their identification using MS/MS.

CompoundPrecursor Ion (m/z)Characteristic Product Ions (m/z)
This compound 345.2336300.2125, 215.1176, 145.0394
Pentyl-OH Metabolite 361.2285316.2074, 215.1176, 145.0394
Ketopentyl Metabolite 359.2129314.1918, 215.1176, 145.0394
Carboxypentyl Metabolite 375.2078330.1867, 215.1176, 145.0394

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) Applications

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), particularly when coupled with liquid chromatography (LC-QTOF-MS), has become an indispensable tool in forensic toxicology for the identification and characterization of synthetic cannabinoids like this compound and its metabolites. The high-resolution mass spectrometry (HRMS) capability of QTOF instruments allows for the determination of accurate mass measurements, which is crucial for elucidating the elemental composition of parent compounds and their biotransformation products. This high degree of mass accuracy facilitates the confident identification of analytes in complex biological matrices such as blood, urine, and hair. nih.govnih.gov

LC-QTOF-MS is frequently employed in non-targeted screening approaches. This allows forensic laboratories to retrospectively analyze data for new or previously unidentified compounds without the need for specific reference standards at the time of initial analysis. nih.gov In the context of this compound, LC-QTOF-MS has been successfully used to identify its metabolites in various biological samples. For instance, studies involving the incubation of this compound with human hepatocytes have utilized LC-HRMS to identify numerous metabolites, demonstrating the instrument's power in metabolic fate studies. nih.govoup.comresearchgate.net The data-dependent acquisition modes, such as information-dependent acquisition (IDA), enable the collection of full-scan TOF-MS data alongside MS/MS fragmentation spectra for ions of interest, providing both accurate mass and structural information within a single analytical run. diva-portal.org This dual capability is vital for distinguishing between structurally similar compounds and identifying novel psychoactive substances. diva-portal.orgresearchgate.net

Optimization of Analytical Protocols for Biological and Material Matrices

The accurate analysis of this compound and its metabolites from biological matrices necessitates robust and efficient sample preparation to remove interferences and concentrate the analytes. The choice of extraction technique is critical and often depends on the matrix (e.g., blood, urine, hair) and the physicochemical properties of the target compounds. nih.gov

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): LLE is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases. It has been applied in the extraction of synthetic cannabinoids from various matrices. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique that offers cleaner extracts and higher recovery rates compared to LLE. pnrjournal.commdpi.com Polymeric SPE cartridges, such as Oasis HLB, are often favored for their ability to retain a broad range of compounds, including synthetic cannabinoids and their more polar metabolites. mdpi.comunitedchem.com Optimization of SPE protocols involves selecting the appropriate sorbent, conditioning solvents, wash solutions, and elution solvents to maximize analyte recovery while minimizing matrix effects. unitedchem.comproquest.com For urine samples, a hydrolysis step using beta-glucuronidase is often performed prior to extraction to cleave glucuronide conjugates and enable the detection of a wider range of metabolites. unitedchem.com

Cryo-grinding: For solid matrices like hair, mechanical processing such as cryo-grinding (pulverizing the sample at low temperatures) followed by solvent extraction (e.g., with methanol) is used to release the analytes from the keratin (B1170402) matrix before instrumental analysis. nih.govresearchgate.net

After extraction, the solvent is typically evaporated, and the residue is reconstituted in a solvent compatible with the LC mobile phase for injection into the LC-QTOF-MS system. ub.ac.id

Developing robust and sensitive quantification methods is essential for forensic and clinical applications. Method validation is performed according to established guidelines to ensure reliability, accuracy, and precision. Key validation parameters for quantitative methods for this compound and related compounds include linearity, limit of detection (LOD), lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effect. nih.govresearchgate.netakjournals.com

LC-MS/MS is a common choice for quantification due to its high sensitivity and selectivity. nih.govresearchgate.net However, LC-QTOF-MS can also be used for quantitative purposes, leveraging its high resolution to minimize interferences.

Table 1: Example Validation Parameters for Synthetic Cannabinoid Analysis in Hair by UPLC-MS/MS

Parameter Result
Linearity Range 1–200 pg/mg
Correlation Coefficient (R²) >0.999
Limit of Detection (LOD) 0.5 to 5 pg/mg
Lower Limit of Quantitation (LLOQ) 1–10 pg/mg
Accuracy 95.4% to 107.4%
Intra-day Precision (RSD) 0.7–10.6%
Inter-day Precision (RSD) 1.7–12.2%
Recovery 61.1–93.3%
Matrix Effect 19.1–102.6%

Data synthesized from a study on 29 synthetic cannabinoids, including analogues of this compound. researchgate.net

These validated methods enable the accurate measurement of this compound and its metabolites at trace levels (pg/mg or ng/mL) in various biological specimens, which is crucial for interpreting toxicological findings. nih.govresearchgate.netresearchgate.net

Distinguishing this compound from Positional Isomers and Analogues in Complex Samples

A significant analytical challenge in forensic toxicology is the differentiation of this compound from its positional isomers and analogues, which often co-elute in standard chromatographic systems and may produce similar mass spectra. oup.comnih.gov For example, this compound and its 5-fluoropentyl analog, 5F-ADB-PINACA, differ only by the substitution of a single fluorine atom for a hydrogen atom. nih.govoup.com This subtle structural difference can be difficult to resolve, yet it is critical for legal and toxicological purposes as different analogues may have different legal statuses and potencies. oup.comresearchgate.net

High-resolution mass spectrometry is paramount in these cases. The accurate mass measurement capability of QTOF-MS can distinguish between the molecular ions of this compound and 5F-ADB-PINACA. However, their primary metabolites can be positional isomers, presenting a more complex challenge. nih.govoup.com

Strategies to distinguish these compounds include:

Optimized Chromatography: The development of specific chromatographic conditions is essential to achieve baseline separation of isomers. Techniques like two-dimensional liquid chromatography (2D-LC) have shown promise in separating complex mixtures of structurally related synthetic cannabinoids that are unresolvable with traditional 1D-LC methods. oup.comnih.gov

Monitoring Unique Metabolites and Product Ions: A key strategy is to identify and monitor metabolites that are unique to each parent compound. For instance, major metabolic pathways for this compound include pentyl hydroxylation and ketone formation, whereas 5F-ADB-PINACA undergoes oxidative defluorination followed by carboxylation. nih.govresearchgate.net Identifying specific metabolites, such as this compound ketopentyl and hydroxypentyl, can serve as optimal markers for this compound intake, distinguishing it from 5F-ADB-PINACA exposure. nih.govoup.com Analysis of MS/MS fragmentation patterns can reveal unique product ions for each isomer, allowing for their differentiation even if they are not chromatographically separated. nih.govoup.com

Table 2: Recommended Markers for Distinguishing this compound and 5F-ADB-PINACA Intake

Parent Compound Recommended Biomarkers
This compound This compound ketopentyl, this compound hydroxypentyl
5F-ADB-PINACA 5F-ADB-PINACA 5-hydroxypentyl, 5F-ADB-PINACA pentanoic acid

Based on human hepatocyte metabolism studies. nih.govoup.com

By combining optimized chromatographic separation with high-resolution mass spectral data and a thorough understanding of their metabolic pathways, analytical laboratories can confidently distinguish this compound from its isomers and analogues in complex samples. nih.govoup.com

Forensic Science and Epidemiological Research on Adb Pinaca

Detection of ADB-PINACA in Seized Drug Materials and Impregnated Substrates

The forensic analysis of seized materials has been crucial in identifying the presence of this compound in various forms. The compound is often found in herbal mixtures, powders, and, increasingly, on impregnated paper substrates. These drug-infused papers are a common method for smuggling synthetic cannabinoids into controlled environments like prisons. researchgate.netresearchgate.netljmu.ac.ukunibo.it Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods for identifying this compound in these materials. uniklinik-freiburg.denih.govnih.gov

In some cases, this compound has been detected in unexpected forms. For instance, a batch of tablets marketed as "Tomorrowland" ecstasy tablets were found to contain 8 to 12% by weight of this compound, alongside other substances like 2-FA, MXP, and α-PVT. uniklinik-freiburg.de This accidental or intentional adulteration highlights the unpredictable composition of street drugs. Forensic investigation of the dealer's premises in this case also found powder material containing this compound. uniklinik-freiburg.de

The analysis of impregnated papers, often letters or cards sent to prisons, has revealed the presence of this compound and other synthetic cannabinoids. researchgate.netunibo.it Studies have shown that the concentration of synthetic cannabinoids on these papers can be highly variable, making consistent dosing difficult and posing risks to users. researchgate.netdrugsandalcohol.ie For example, analysis of papers seized in Scottish prisons showed concentrations of various synthetic cannabinoids ranging from <0.05 to 1.17 mg/cm². researchgate.net In one specific case from a German prison, a letter was found to be infused with multiple substances, including MDMB-4en-PINACA and 5F-ADB, a fluorinated analogue of this compound. unibo.itnih.gov While this compound itself was not detected in this specific letter, the case illustrates the common practice of impregnating paper with potent synthetic cannabinoids.

A novel brominated analogue, ADB-5'Br-PINACA, was identified on a small square paper with printed letters submitted for analysis in Abu Dhabi in 2022, indicating the continuous structural modifications of these compounds. cfsre.orgdrugsandalcohol.ie

Identification of this compound and Its Metabolites in Biological Specimens

Due to rapid and extensive metabolism, the parent this compound compound is often found in low concentrations or is entirely absent in biological samples like urine, making metabolite identification essential for confirming consumption. nih.govnih.govresearchgate.net High-resolution mass spectrometry (HRMS) techniques, particularly liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), are powerful tools for identifying known and unknown metabolites in complex biological matrices. nih.govdrugsandalcohol.ieojp.gov

This compound and its metabolites have been identified in various biological samples in both routine and post-mortem forensic toxicology casework. While the parent compound may be detectable in blood, its detection window is short. nih.gov In post-mortem cases, this compound has been detected in femoral blood samples. nih.gov One study reviewing 130 post-mortem blood samples found this compound in a single case. nih.gov Another study reported a case of a common source outbreak of severe delirium linked to this compound exposure. ojp.gov The analysis of hair is also a viable option for detecting chronic consumption, though distinguishing between active use and passive contamination can be challenging. nih.govmdpi.com In Kuwait, a 2018 study of forensic cases identified this compound among other synthetic cannabinoids in seized materials and toxicological samples. nih.gov

The following table summarizes findings from a study that quantified various synthetic cannabinoid receptor agonists (SCRAs) in post-mortem femoral blood.

SCRANumber of Positive Cases (n=130)
This compound 1
5F-ADB80
AB-FUBINACA35
4F-MDMB-BINACA23
5F-MDMB-PICA16
MDMB-4en-PINACA12
ADB-FUBINACA2
5F-AMB3
MDMB-CHMICA5
AB-CHMINACA1
Data from a study on post-mortem blood samples. nih.gov

To reliably confirm this compound intake, forensic laboratories must target its specific metabolic products. In vitro studies using human hepatocytes are a primary method for identifying the major metabolites of new psychoactive substances. nih.govresearchgate.netresearchgate.net

For this compound, major metabolic pathways include pentyl hydroxylation and subsequent oxidation to form a ketone, as well as glucuronidation. nih.govresearchgate.net A 2017 study that incubated this compound with human hepatocytes identified 19 major metabolites. nih.govresearchgate.net Based on this research, specific metabolites have been proposed as optimal biomarkers for confirming exposure.

The recommended biomarkers to distinguish this compound intake from its fluorinated analog, 5F-ADB-PINACA, are crucial for legal and toxicological accuracy. nih.govresearchgate.net Since the two compounds can have positional isomers as primary metabolites, monitoring unique product ions and using optimized chromatographic conditions is necessary. nih.govresearchgate.net

Recommended Biomarkers for this compound Intake:

this compound ketopentyl

this compound hydroxypentyl

this compound N-pentanoic acid nih.govresearchgate.netcfsre.org

These biomarkers provide a more reliable confirmation of use than the parent compound alone, which is often metabolized too quickly to be detected in urine samples. nih.gov

Geographic and Temporal Trends in this compound Prevalence

The prevalence of this compound has fluctuated globally since its emergence, with trends often tracked by national and international drug monitoring agencies.

Early Warning Systems (EWS) are essential for monitoring the emergence and spread of new psychoactive substances (NPS). Data from these systems show that this compound has been detected in various regions, though its prevalence has often been overshadowed by newer, more potent analogues.

For example, the United Nations Office on Drugs and Crime (UNODC) received detections of AB-PINACA (a related compound) from one country in 2012, rising to 21 countries by 2014, and then decreasing to 7 countries by 2016. ecddrepository.org While specific data for this compound's initial surge is similar, it has since been replaced in prevalence by other compounds.

Data from the Bulgarian National Early Warning System shows a relatively low number of this compound seizures compared to other synthetic cannabinoids like ADB-BUTINACA.

Synthetic Cannabinoids Identified by the Bulgarian National Early Warning System (2022)

New Psychoactive SubstanceNumber of CasesQuantity Seized (gram)
ADB-BUTINACA4596847.815
MDMB-4en-PINACA103225.660
CUMYL-4CN-BINACA1018.420
This compound 13 93.530
Data from the National Institute of Forensic Sciences (Ministry of Interior), the Customs Agency and the Forensic Toxicology Laboratory (Military Medical Academy Sofia). nfp-drugs.bg

In the United Kingdom, a 2020-2021 report from the Home Office forensic early warning system (FEWS) on NPS in prisons did not list this compound among the most prevalent substances, which included 4F-MDMB-BINACA and MDMB-4en-PINACA, indicating a shift in the market. www.gov.uk

This compound has been identified in forensic casework across North America, Europe, and Asia. In the United States, quarterly trend reports from the Center for Forensic Science Research & Education (CFSRE) provide insight into its changing prevalence. A report covering July 2018 to September 2019 showed that the metabolite this compound N-pentanoic acid was detected in 3 out of 1,293 samples. cfsre.org However, a later report from Q2 2019 noted no identifications of its analogue 5F-ADB, suggesting a decline in its use relative to other synthetic cannabinoids like 5F-MDMB-PICA and 4F-MDMB-BINACA. cfsre.orgcfsre.org

In the Americas, an Early Warning System report covering 2019-2023 noted alerts for various synthetic cannabinoids from countries including Brazil and Barbados, with a focus on compounds like 5F-MDMB-PINACA and ADB-BUTINACA, but did not highlight this compound as a major emerging threat in that period. oas.org A 2018 study in Kuwait identified this compound as one of several indazole-3-carboxamide synthetic cannabinoids present in the region. nih.gov The initial emergence of related compounds was also noted in Japan. ecddrepository.org The international distribution is complex, with chemical companies in China being identified as a source for many synthetic cannabinoids that appear on the global market. drugsandalcohol.ie

Challenges in Forensic Analysis and Regulatory Response to Emergent this compound Analogues

The rapid proliferation of synthetic cannabinoids, including this compound and its subsequent analogues, presents a significant and ongoing challenge to both forensic laboratories and regulatory agencies worldwide. The chemical adaptability of these substances allows manufacturers to stay ahead of legislative controls, creating a continuous cycle of newly emerging compounds that require identification and regulation.

Forensic Analysis Challenges

The detection and identification of this compound and its emergent analogues in seized materials and biological samples are complicated by several factors. The chemical diversity of synthetic cannabinoids is a primary hurdle, as analytical methods that target specific molecules can quickly become obsolete when new, slightly modified analogues appear. acs.org Forensic toxicologists face difficulties due to their rapid metabolism, the existence of isomers, low concentrations in samples, and the inherent instability of the parent compounds. numberanalytics.comnih.gov

One of the most significant analytical challenges is the differentiation of isomers. This compound shares its chemical formula and parent mass with its structural isomer, AB-PINACA. cfsre.org Distinguishing between these compounds requires careful examination of their chemical behavior and mass fragmentation patterns, as they differ despite their identical mass. cfsre.org Similarly, differentiating between this compound and its 5-fluoropentyl analog, 5F-ADB-PINACA, is crucial for legal accuracy, necessitating optimized chromatographic conditions and the monitoring of unique product ions. researchgate.net The synthesis of this compound can also produce the 2H-regioisomer, which requires analytical differentiation from the primary compound. ljmu.ac.uk

The rapid and extensive metabolism of synthetic cannabinoids means that the parent compound is often undetectable in biological samples shortly after use. numberanalytics.com For this compound, researchers have identified 19 major metabolites, primarily formed through processes like pentyl hydroxylation and glucuronidation. researchgate.netwikipedia.org Consequently, forensic analysis must often target these metabolites to confirm intake, which requires a comprehensive understanding of the specific metabolic pathways for each new analogue. numberanalytics.comresearchgate.net

Furthermore, the parent compounds can be unstable in stored biological samples, such as blood, degrading into their corresponding acid metabolites. nih.govojp.gov This instability necessitates that forensic testing protocols include methods for detecting these stable metabolites to accurately determine substance use. nih.govojp.gov The low concentrations at which these compounds and their metabolites are typically found in biological matrices add another layer of complexity to their detection. numberanalytics.com

Standard screening techniques like immunoassays are often ineffective for these novel substances, making more sophisticated and expensive confirmatory methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), essential. numberanalytics.compsa.gov However, the lack of available and certified reference standards for every new emergent analogue hampers the validation and implementation of these analytical methods in forensic laboratories. psa.govbrjac.com.br

ChallengeDescriptionPrimary Compounds AffectedAnalytical Requirement
Isomer DifferentiationCompounds share the same molecular formula and mass but have different structures, making them difficult to distinguish without specific techniques. cfsre.orgljmu.ac.ukThis compound, AB-PINACA, 5F-ADB-PINACA, 2H-regioisomersAnalysis of mass fragmentation patterns; Optimized chromatographic conditions. cfsre.orgresearchgate.net
Rapid MetabolismThe parent compound is quickly broken down in the body, often becoming undetectable. numberanalytics.comwikipedia.orgThis compound and its analoguesTargeting specific, stable metabolites for identification. nih.govresearchgate.net
Chemical DiversityA vast and constantly changing array of new analogues renders targeted analytical methods obsolete. acs.orgbrjac.com.brAll synthetic cannabinoidsDevelopment of broad-spectrum screening and flexible confirmatory methods (e.g., LC-QTOF-MS). ojp.gov
Sample InstabilityParent compounds can degrade in stored biological samples, leading to false negatives if only the parent is targeted. nih.gov5F-MDMB-PINACA, MMB-FUBINACA, 5F-MDMB-PICATesting for stable degradation products, such as acid metabolites. nih.govojp.gov
Lack of Reference MaterialsThe novelty of analogues means certified standards for comparison are often unavailable. psa.govbrjac.com.brNewly emerged analoguesAcquisition or in-house synthesis of reference standards for method validation. brjac.com.br

Regulatory Response

Legislative bodies face a formidable challenge in controlling the spread of this compound analogues. The principle of analogue legislation, such as the Federal Analog Act in the United States, is designed to classify substances that are structurally and pharmacologically similar to controlled drugs as illegal. nih.govucsf.edu However, clandestine chemists continuously create novel compounds with minor structural modifications specifically to circumvent these laws. kcl.ac.uk This creates a "cat-and-mouse" game where the law is always a step behind the chemistry. ucsf.edu

In response, governments have adopted several strategies. This compound itself has been placed under national control in numerous countries, including the United States (Schedule I), China, and Singapore. wikipedia.orgresearchgate.netservice.gov.uk As new analogues emerged, authorities have utilized various legislative tools:

Individual Scheduling: Placing specific, identified compounds onto a list of controlled substances. This is the most direct but also the slowest method, as each new substance requires a separate legislative or administrative action. unodc.org

Temporary or Emergency Scheduling: This allows agencies like the U.S. Drug Enforcement Administration (DEA) to quickly place a substance into a controlled schedule for a limited time while a more permanent classification is considered. ucsf.eduresearchgate.net Several this compound analogues, including AB-CHMINACA and 5F-MDMB-PINACA, have been controlled via this mechanism. ucsf.eduaegislabs.com

Generic or Analogue Legislation: This broader approach attempts to control entire classes of chemicals based on a core chemical structure or by their demonstrated pharmacological effect (e.g., binding to cannabinoid receptors). kcl.ac.ukunodc.org

Despite these efforts, the global nature of the market and the ease with which new compounds can be synthesized and distributed mean that as soon as one analogue is controlled, another appears. ucsf.edu For instance, while this compound is a Schedule I substance in the U.S., structurally similar compounds may not be explicitly scheduled, creating legal loopholes that manufacturers exploit. cfsre.orgnih.gov International bodies like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) play a crucial role in monitoring the emergence of these substances and recommending international controls to foster a more unified global response. unodc.orgdrugsandalcohol.ie

Compound/AnalogueUnited StatesChinaUnited NationsOther Jurisdictions
This compoundSchedule I. wikipedia.orgControlled (as of Oct. 2015). wikipedia.orgservice.gov.ukSchedule II (as of Nov. 2016). unodc.orgIllegal in Singapore (as of May 2015). wikipedia.org
AB-PINACASchedule I. cfsre.orgnih.govControlled (as of Oct. 2015). service.gov.ukSchedule II (as of Mar. 2016). unodc.org-
5F-MDMB-PINACA (5F-ADB)Temporarily placed in Schedule I. aegislabs.comControlled (as of Oct. 2015). service.gov.ukSchedule II (as of Nov. 2017). unodc.org-
AB-FUBINACASchedule I. nih.govControlled (as of Oct. 2015). service.gov.ukSchedule II (as of Mar. 2020). unodc.org-
MDMB-4en-PINACANotice of intent for temporary placement in Schedule I (as of Apr. 2023). aegislabs.com-Monitored by EMCDDA. drugsandalcohol.ie-
ADB-FUBINACANot explicitly scheduled but may be treated as a controlled substance analogue. nih.govControlled (as of Oct. 2015). service.gov.ukSchedule II (as of Nov. 2017). unodc.org-

Advanced Research Perspectives and Future Directions for Adb Pinaca Studies

Computational Chemistry and Molecular Modeling for Receptor Interactions

Computational chemistry and molecular modeling play a crucial role in understanding how SCRAs like ADB-PINACA interact with cannabinoid receptors, particularly CB1 and CB2. These in silico methods can provide insights into binding affinity, potency, and the potential for receptor activation. Studies utilizing techniques such as induced fit docking can predict the binding modes of ligands at receptor structures, identifying key residues involved in the interaction. acs.org For instance, computational studies on related SCRAs have revealed that interactions between the heteroaromatic core and specific phenylalanine residues (PHE200 and PHE268 in CB1) are important for binding. acs.org Hydrogen bonding interactions with residues like SER383 and HIE178 have also been identified as contributing factors to ligand binding at the CB1 receptor. acs.org

Molecular modeling can help rationalize observed structure-activity relationships (SARs) and predict the potential activity of novel or emerging SCRAs based on their structural similarity to known compounds. acs.orgdiva-portal.org While in vitro assays provide experimental validation of receptor interactions, computational methods offer a complementary approach to explore the molecular basis of these interactions and predict the behavior of compounds before extensive synthesis and testing. acs.org

Exploration of Structure-Metabolism Relationships for Predictive Analysis

Understanding the metabolic fate of this compound is essential for forensic toxicology and clinical assessment. In vitro metabolism studies, often using human hepatocytes or liver microsomes, are a primary method for identifying the metabolites of SCRAs. nih.govmmu.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net For this compound and its analogs, major metabolic pathways identified include pentyl hydroxylation, hydroxylation followed by oxidation (ketone formation), and glucuronidation. researchgate.netresearchgate.net Studies comparing the metabolism of related compounds like this compound and 5F-ADB-PINACA have shown that even subtle structural differences, such as the presence of a fluorine atom, can lead to different primary metabolites, highlighting the importance of specific structure-metabolism relationships (SMRs). researchgate.net

Systematic in vitro incubations of structurally related SCRAs allow for the identification and development of SMRs, which can aid in predicting the metabolites of emerging and novel compounds. nih.gov This knowledge is invaluable for forensic laboratories, enabling the preliminary identification of SCRA consumption even when specific metabolite reference standards are not yet available. springermedizin.de For example, comparing the metabolic profiles of ADB-BUTINACA, ADB-4en-PINACA, and ADB-HEXINACA has shown that the site and extent of metabolism can vary depending on the length and nature of the alkyl tail. nih.gov

Development of Novel Analytical Reference Materials and Methods

The rapid emergence of new SCRAs necessitates the continuous development of novel analytical reference materials and methods for their detection and identification in biological and seized materials. Analytical reference materials for this compound and its deuterated analogs are commercially available for use as internal standards in quantitative analysis by techniques such as GC-MS or LC-MS. caymanchem.combertin-bioreagent.combertin-bioreagent.com

Developing comprehensive analytical methods, particularly using high-resolution mass spectrometry (HRMS), is crucial for screening and confirming the presence of both parent compounds and their metabolites. nih.govojp.gov Non-targeted screening approaches using HRMS are being developed to detect known and unknown SCRAs. nih.govojp.gov The identification of specific metabolites through in vitro studies directly informs the development of targeted analytical methods for forensic and clinical toxicology. nih.govnih.govresearchgate.net For instance, specific hydroxylated and carboxylated metabolites of this compound and its analogs have been recommended as suitable biomarkers for consumption. nih.govresearchgate.net The synthesis of reference standards for identified metabolites is also a critical step in developing robust analytical methods for confirmation. researchgate.net

Interdisciplinary Approaches in SCRA Research: Synergy of Chemistry, Pharmacology, and Forensic Science

Addressing the challenges posed by SCRAs like this compound requires a strong synergy between chemistry, pharmacology, and forensic science. Chemists are involved in the synthesis and structural characterization of these compounds and their metabolites. caymanchem.comresearchgate.net Pharmacologists investigate their interactions with cannabinoid receptors and elucidate their potency and efficacy. drugz.frnih.govfrontiersin.org Forensic scientists are responsible for developing and applying analytical methods for the detection and identification of SCRAs and their metabolites in various matrices, as well as interpreting findings in a legal context. nih.govojp.govresearchgate.netd-nb.info

Interdisciplinary collaboration facilitates a more rapid and effective response to the emergence of new SCRAs. Knowledge of chemical structures informs pharmacological studies, which in turn guide the search for relevant metabolites by forensic toxicologists. diva-portal.orgnih.gov The identification of new compounds in forensic casework drives the need for their synthesis and pharmacological characterization. ojp.govresearchgate.net This integrated approach is essential for understanding the properties, metabolism, and detection of SCRAs, ultimately contributing to public health and safety efforts. frontiersin.orgwww.gov.uk Collaboration between medical examiner and coroner offices, crime laboratories, and clinical partners is vital for documenting the first confirmations of new psychoactive substances and sharing information. ojp.govcfsre.org

Q & A

Q. Methodological Steps :

  • Use SERS for rapid screening of solid samples.
  • Validate findings via DFT simulations to confirm spectral assignments.
  • Employ HRMS with optimized chromatographic gradients to resolve positional isomer metabolites (e.g., A9 vs. F7) .

How can researchers ensure reproducibility in this compound metabolite studies?

Reproducibility requires standardized hepatocyte incubation protocols (3-hour incubation, 10⁶ cells/mL) and controlled oxidative conditions to mimic hepatic metabolism. Key metabolites like this compound keto-pentyl (A12) and 5-hydroxypentyl (F7) must be confirmed using reference standards .

Q. Data Validation :

  • Cross-check metabolite profiles with structural analogs (e.g., AB-FUBINACA) to identify shared pathways.
  • Use isotope-labeled internal standards to minimize matrix effects in HRMS .

Advanced Research Questions

How can computational and experimental data discrepancies in vibrational spectroscopy be resolved for this compound?

This compound exhibits a 2.4% average error in DFT-predicted vibrational frequencies compared to experimental Raman spectra, higher than analogs like JWH-175 (0.7% error) . To address discrepancies:

  • Re-optimize computational parameters : Test alternative basis sets (e.g., 6-311++G**) or hybrid functionals (e.g., ωB97X-D).
  • Validate experimentally : Compare spectra across multiple laser wavelengths and surface enhancements (e.g., gold vs. silver nanoparticles) .

Case Example :
The C=O stretching mode at 1680 cm⁻¹ in DFT simulations may shift due to crystal packing effects, necessitating single-crystal X-ray diffraction for structural validation .

What experimental design strategies distinguish this compound intake from its fluorinated analog (5F-ADB-PINACA) in toxicology studies?

Differentiation relies on metabolite profiling :

  • This compound : Major metabolites include keto-pentyl (A12) and C1–C4 hydroxylated derivatives (A9, A11).
  • 5F-ADB-PINACA : Dominated by 5-hydroxypentyl (F7) and pentanoic acid (F9) via oxidative defluorination .

Q. Study Design :

Hepatocyte Incubation : Use pooled human hepatocytes to capture inter-individual metabolic variability.

HRMS Parameters : Set transitions to m/z 213.1019 (A12) and m/z 231.1124 (F7) with retention time windows (±0.1 min) .

Statistical Validation : Apply multivariate analysis (e.g., PCA) to confirm metabolite clusters .

How should researchers address contradictions in computational vs. experimental binding affinity data for this compound at cannabinoid receptors?

This compound’s CB1 receptor affinity (Ki < 1 nM) is often estimated via radioligand displacement assays , but computational docking studies may overestimate interactions due to membrane permeability assumptions.

Q. Resolution Strategies :

  • Incorporate membrane dynamics : Use molecular dynamics (MD) simulations with lipid bilayers to refine binding poses.
  • Validate experimentally : Compare with functional assays (e.g., cAMP inhibition) in transfected HEK cells .

What are the key considerations for designing longitudinal studies on this compound’s neurotoxic effects?

  • Model Selection : Use transgenic mice expressing human CB1 receptors to improve translational relevance.
  • Endpoint Metrics : Measure glial activation (GFAP, Iba1) and synaptic protein expression (PSD-95) post-chronic exposure.
  • Confounding Factors : Control for pharmacokinetic variability via plasma metabolite monitoring .

Methodological Challenges and Solutions

How can researchers optimize chromatographic separation of this compound metabolites with similar retention times?

  • Gradient Optimization : Use a biphasic acetonitrile/water gradient (5%–95% over 20 minutes) with 0.1% formic acid.
  • Column Selection : Employ a C18 column with 2.6 μm particle size for enhanced resolution of isomers (e.g., A9 vs. F7) .

What statistical frameworks are robust for analyzing this compound’s dose-response relationships in heterogeneous populations?

  • Hierarchical Bayesian Modeling : Accounts for inter-individual variability in metabolic rates.
  • Bootstrap Resampling : Validates confidence intervals in small-sample toxicokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.